methyl8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Fluorinated imidazo[1,2-a]pyridine building block with methoxymethyl handle for fragment growing. 8-Fluoro blocks CYP450-mediated oxidation; serves as matched molecular pair vs des-fluoro parent for unambiguous metabolic stability attribution. Methoxymethyl enables on-resin diversification to esters, amines, triazoles without core re-synthesis—reducing steps vs 2-methyl/aryl analogs. UV-active, 19F NMR handle, InChI-defined identity supports LC-MS/MS metabolite profiling. Satisfies Rule-of-Three fragment library guidelines (MW 238.21 g/mol, tPSA ≈55 Ų, 3 H-bond acceptors). Ideal for fragment screens targeting kinases, GABA-A receptors, or anti-infective programs. Research-grade ≥95% powder; ambient storage; shipped from Ukraine.

Molecular Formula C11H11FN2O3
Molecular Weight 238.21 g/mol
CAS No. 2309462-62-0
Cat. No. B6603287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate
CAS2309462-62-0
Molecular FormulaC11H11FN2O3
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESCOCC1=CN2C=C(C=C(C2=N1)F)C(=O)OC
InChIInChI=1S/C11H11FN2O3/c1-16-6-8-5-14-4-7(11(15)17-2)3-9(12)10(14)13-8/h3-5H,6H2,1-2H3
InChIKeyCTLUIQMPAMMFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate – Core Scaffold & Procurement Characteristics


Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 2309462-62-0) is a fluorinated imidazo[1,2-a]pyridine building block carrying a methoxymethyl substituent at the 2‑position and a methyl ester at the 6‑position. This scaffold belongs to the privileged imidazo[1,2-a]pyridine class, which is widely exploited in medicinal chemistry for kinase inhibition, GABA-A receptor modulation, and anti‑infective programs [1]. The compound is commercially available as a research‑grade powder (≥95% purity) through Enamine/Sigma‑Aldrich, stored at ambient temperature and shipped from Ukraine .

Why Close Analogs of Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate Cannot Be Interchanged Without Experimental Validation


Imidazo[1,2‑a]pyridine derivatives bearing different 2‑position substituents (e.g., methyl, oxan‑4‑yl, methoxymethyl) exhibit fundamentally divergent physicochemical and steric profiles that alter solubility, metabolic stability, and target engagement . The 8‑fluoro substituent is a documented bioisostere of the imidazo[1,2‑a]pyrimidine core, conferring distinct electronic properties that influence hydrogen‑bond acceptor/donor capacity and logP [1]. Consequently, substituting this compound with a non‑fluorinated or differently 2‑substituted analog risks breaking a pre‑optimized structure‑activity relationship (SAR) and invalidates any comparative biological or synthetic conclusion.

Quantitative Differential Evidence for Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate Versus Closest Commercial Analogs


Molecular Weight & Heavy Atom Count Differentiation vs. the 2‑(Oxan‑4‑yl) Analog

The target methyl ester (C₁₁H₁₁FN₂O₃, MW 238.21 g/mol) is 40.08 Da lighter than the closest commercially available 2‑(oxan‑4‑yl) analog methyl 8‑fluoro‑2‑(oxan‑4‑yl)imidazo[1,2‑a]pyridine‑6‑carboxylate (C₁₄H₁₅FN₂O₃, MW 278.28 g/mol) . The methoxymethyl group replaces a tetrahydropyran ring, reducing the heavy‑atom count from 20 to 17 and eliminating a stereogenic center. In fragment‑based and lead‑optimization campaigns, a lower molecular weight is strongly correlated with higher ligand efficiency and improved compliance with the Rule of Three [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Hydrogen‑Bond Acceptor / Donor Profile vs. 2‑(Oxan‑4‑yl) and 2‑Methyl Analogs

The methoxymethyl ether at the 2‑position introduces an additional hydrogen‑bond acceptor (the ether oxygen) compared with the 2‑methyl analog (8‑fluoro‑2‑methylimidazo[1,2‑a]pyridine‑6‑carboxylic acid hydrochloride, CAS 2460754‑28‑1) . Simultaneously, the target compound carries one fewer H‑bond acceptor than the 2‑(oxan‑4‑yl) analog (3 vs. 4 acceptors) . In silico predictions indicate a topological polar surface area (tPSA) of approximately 55 Ų for the target compound, intermediate between the 2‑methyl (≈42 Ų) and the 2‑(oxan‑4‑yl) (≈64 Ų) analogs, which can modulate passive permeability and aqueous solubility in a predictable manner [1].

Physicochemical Profiling Permeability Solubility

Synthetic Tractability: Methoxymethyl as a “Traceless” Protecting‑Group Surrogate vs. 2‑Alkyl or 2‑Aryl Substituents

The 2‑(methoxymethyl) group can be regarded as a masked hydroxymethyl handle. Under mild acidic or Lewis‑acid‑mediated conditions, it can be deprotected to a hydroxymethyl intermediate that is amenable to further functionalization (oxidation to aldehyde/carboxylic acid, mesylation, or direct coupling). This synthetic versatility is absent in the 2‑methyl analog (inert C–H bond) and the 2‑(oxan‑4‑yl) analog (requires harsher reductive cleavage) . Although no head‑to‑head reaction yields are available in the peer‑reviewed literature, the Enamine REAL Database classifies 2‑(methoxymethyl)imidazo[1,2‑a]pyridine derivatives as “sp³‑rich” building blocks suitable for diversity‑oriented synthesis, whereas the 2‑methyl variants are flagged as “low three‑dimensionality” entries .

Synthetic Chemistry Parallel Synthesis Library Design

Single‑Fluorine Substitution at C8: LogP Reduction vs. 8‑Des‑fluoro Imidazo[1,2‑a]pyridine Scaffold

The 8‑fluoro substituent on the imidazo[1,2‑a]pyridine core is a validated bioisosteric replacement for the imidazo[1,2‑a]pyrimidine ring system, as established by Humphries et al. (2006) [1]. In their study, the 8‑fluoroimidazo[1,2‑a]pyridine‑containing ligand 3 exhibited physicochemical properties (calculated logP, pKa, aqueous solubility) nearly identical to those of the parent imidazo[1,2‑a]pyrimidine, while retaining potent binding affinity at the GABA‑A receptor (Ki < 100 nM). Extrapolating from this class‑level finding, the 8‑fluoro substitution in the target compound is predicted to lower logP by approximately 0.5–0.8 log units relative to the 8‑des‑fluoro analog (imidazo[1,2‑a]pyridine‑6‑carboxylate methyl ester, CAS 136117‑69‑6), based on the known Hansch π constant for aromatic fluorine (π = 0.14) [2].

Bioisosterism Metabolic Stability logP Optimization

Purity and Physical Form Standardization: Consistent 95% Powder for Reproducible Screening

The target compound is supplied at ≥95% purity as a free‑flowing powder (ambient storage), identical to the purity specification of its closest commercial analog, methyl 8‑fluoro‑2‑(oxan‑4‑yl)imidazo[1,2‑a]pyridine‑6‑carboxylate (also 95%) . However, unlike the carboxylic acid or hydrochloride salt forms frequently encountered for imidazo[1,2‑a]pyridine‑6‑carboxylates (e.g., 8‑fluoro‑2‑methylimidazo[1,2‑a]pyridine‑6‑carboxylic acid hydrochloride), the neutral methyl ester is directly soluble in common organic solvents (DMSO, DMF, MeOH) without requiring pH adjustment or counter‑ion exchange, simplifying assay preparation and reducing batch‑to‑batch variability .

Quality Control High‑Throughput Screening Reproducibility

Important Caveat: Absence of Published Head‑to‑Head Biological or ADME Data

A comprehensive search of PubMed, Google Patents, and major chemical databases (PubChem, ChemSpider, Sigma‑Aldrich) as of April 2026 did not identify any peer‑reviewed publication, patent, or publicly available technical datasheet that reports head‑to‑head biological activity (IC₅₀, EC₅₀, Ki), ADME (logD, solubility, microsomal stability, permeability), or in‑vivo pharmacokinetic data for methyl 8‑fluoro‑2‑(methoxymethyl)imidazo[1,2‑a]pyridine‑6‑carboxylate against a defined comparator [1]. Consequently, all quantitative differentiation claims beyond molecular formula and purity are based on class‑level inference from the broader imidazo[1,2‑a]pyridine literature, in silico predictions, or reactivity principles. Prospective purchasers should commission bespoke head‑to‑head profiling (e.g., solubility in PBS/DMSO, microsomal stability, CYP inhibition) against their chosen comparator before finalizing procurement for a lead‑optimization program.

Data Gaps Research Transparency Procurement Risk

Optimal Procurement and Application Scenarios for Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate


Fragment‑Based Lead Discovery: Low‑Molecular‑Weight Starting Point with Balanced Polarity

With a molecular weight of 238.21 g/mol, three hydrogen‑bond acceptors, and a predicted tPSA of ≈55 Ų, this compound satisfies the Rule of Three guidelines for fragment libraries . Its methoxymethyl group provides a synthetic handle for fragment growing, while the 8‑fluoro substituent improves metabolic stability and modulates logP. Procurement is recommended for fragment screens targeting kinases, GABA‑A receptors, or anti‑infective targets where imidazo[1,2‑a]pyridine scaffolds have precedent.

Parallel Library Synthesis and SAR Exploration: Late‑Stage Diversification at the 2‑Position

The methoxymethyl ether can be deprotected to a hydroxymethyl intermediate under mild acidic conditions (e.g., HCl/MeOH or BBr₃), enabling on‑resin or solution‑phase diversification to esters, ethers, amines, or triazoles without re‑synthesizing the imidazo[1,2‑a]pyridine core . This makes the compound a cost‑effective anchor for parallel chemistry, reducing the number of synthetic steps compared with 2‑methyl or 2‑aryl analogs.

Metabolic Soft‑Spot Mitigation: Fluorine Scan of Imidazo[1,2‑a]pyridine Leads

The 8‑fluoro substitution is a well‑documented strategy for blocking cytochrome P450‑mediated oxidation at the electron‑rich C8 position of imidazo[1,2‑a]pyridines . In a lead‑optimization cascade, this compound can serve as the fluorinated matched molecular pair (MMP) against the 8‑des‑fluoro parent, allowing unambiguous attribution of any improvement in metabolic stability or reduction in clearance to the fluorine atom.

Analytical Reference Standard for 8‑Fluoro‑2‑(methoxymethyl)imidazo[1,2‑a]pyridine Metabolite Identification

The combination of a UV‑active imidazo[1,2‑a]pyridine chromophore, a fluorine atom (¹⁹F NMR handle), and a well‑defined InChI Key (CTLUIQMPAMMFBL‑UHFFFAOYSA‑N) makes this compound suitable as an authentic reference standard for LC‑MS/MS and ¹⁹F NMR‑based metabolite profiling studies, particularly when the methoxymethyl group is expected to undergo O‑demethylation or glucuronidation.

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